6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system with an amino group at position 6 and a methyl group at position 1.
Mechanism of Action
Target of Action
The primary targets of 6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, survival, and differentiation, making them important in the development and progression of cancer .
Mode of Action
The compound interacts with its targets by inhibiting their activity, which disrupts the signaling pathways they are involved in . This inhibition can lead to the arrest of cell proliferation and induction of apoptosis, thereby exerting its anticancer effects .
Biochemical Pathways
The affected pathways include those regulated by the aforementioned targets. For instance, the inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR pathway , which is crucial for cell survival and growth . Similarly, the inhibition of cyclin-dependent kinases can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . This can lead to the reduction of tumor size and potentially, the regression of the disease .
Biochemical Analysis
Biochemical Properties
It is known that pyrido[2,3-d]pyrimidines, the class of compounds it belongs to, exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . These compounds interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
In cellular processes, 6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been found to exhibit significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One efficient method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the three-component condensation of 6-aminouracil, arylaldehydes, and malononitrile using nanocrystalline magnesium oxide as a catalyst in water at 80°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of green solvents and catalysts, such as nanocrystalline magnesium oxide, is preferred to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
- 6-amino-2-thioxo-2,3,4-trihydro-1H-pyrimidin-4-one
- Pyrrolo[2,3-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its amino and methyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-6-5(2-4(9)3-10-6)7(13)11-8(12)14/h2-3H,9H2,1H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYOOWXZWXXVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)N)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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